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5-bromo-3-iodothiophene-2-carbaldehyde

Cat. No.: B6217170
CAS No.: 2763779-59-3
M. Wt: 316.9
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Description

Significance of Thiophene (B33073) Derivatives in Advanced Chemical Research

The thiophene nucleus, a five-membered aromatic ring containing a single sulfur atom, is a privileged scaffold in chemistry. proquest.comnih.gov Thiophene derivatives are central to numerous areas of scientific inquiry, from medicinal chemistry to materials science. proquest.comcognizancejournal.com Their structural similarity to benzene (B151609) allows them to act as bioisosteres, where the thiophene ring can replace a phenyl group in a biologically active molecule, often maintaining or enhancing its activity. cognizancejournal.comchemicalbook.com Consequently, the thiophene moiety is a component of numerous commercially available drugs, demonstrating a wide spectrum of therapeutic activities including anti-inflammatory, antimicrobial, and anti-cancer properties. proquest.comnih.govresearchgate.net

Beyond pharmaceuticals, thiophene-based molecules are integral to the development of advanced materials. nih.gov Their electron-rich nature makes them excellent components for organic semiconductors, finding use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govchemicalbook.com The chemical adaptability of the thiophene ring allows for fine-tuning of its electronic and optical properties through substitution, making it a versatile building block for creating novel functional materials. cognizancejournal.com

Strategic Importance of Polyhalogenated Thiophene Scaffolds

The introduction of multiple halogen atoms onto a thiophene ring dramatically enhances its utility as a synthetic intermediate. osi.lvresearchgate.net Polyhalogenated thiophenes are not merely simple precursors; they are sophisticated platforms for the construction of complex, multi-substituted molecules. osi.lvresearchgate.net The strategic importance of these scaffolds lies in the differential reactivity of the carbon-halogen bonds, which enables chemists to perform sequential and site-selective cross-coupling reactions. nih.govthieme-connect.de

This regioselectivity is governed by a combination of electronic and steric factors, as well as the choice of catalyst and reaction conditions. researchgate.netnih.gov For instance, in palladium-catalyzed reactions, a carbon-iodine bond is typically more reactive than a carbon-bromine bond, which is in turn more reactive than a carbon-chlorine bond. researchgate.net Furthermore, halogens at the α-positions (C2 and C5) of the thiophene ring generally exhibit different reactivity compared to those at the β-positions (C3 and C4). nih.gov This predictable hierarchy of reactivity allows for a programmed, stepwise introduction of different functional groups onto the thiophene core, a crucial strategy in diversity-oriented synthesis and the assembly of complex target molecules. osi.lvresearchgate.net Phenomena such as the "halogen dance" reaction, where a halogen atom migrates to a different position on the ring upon lithiation, further expand the synthetic possibilities. osi.lvrsc.org

Positioning of 5-Bromo-3-iodothiophene-2-carbaldehyde within Heterocyclic Chemistry

Within the family of polyhalogenated thiophenes, this compound stands out as a highly specialized and strategically valuable building block. Its structure incorporates three distinct and orthogonally reactive functional groups: an aldehyde at the C2 position, an iodine atom at the C3 position, and a bromine atom at the C5 position. This trifunctional nature positions it as a powerful tool for the synthesis of intricately substituted thiophene derivatives.

The true synthetic value of this compound lies in the potential for sequential, site-selective functionalization. Based on established principles of cross-coupling chemistry, the carbon-iodine bond at the C3 position is the most likely site to react first in a typical palladium-catalyzed process, such as a Suzuki or Sonogashira coupling. nih.govresearchgate.net This would leave the C5-bromo and C2-aldehyde groups untouched for subsequent transformations. Following the initial reaction at the iodo-substituted position, a chemist could then target the less reactive carbon-bromine bond under different catalytic conditions.

Finally, the aldehyde group offers a third site for a wide range of classical organic reactions. It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in olefination reactions (like the Wittig reaction) or additions of organometallic reagents. The ability to perform three distinct and selective chemical operations on a single, compact thiophene scaffold makes this compound a prime precursor for generating molecular diversity from a single starting material. While detailed studies on this specific molecule are not widely published, its logical application in complex synthesis is clear based on the well-established reactivity patterns of its constituent parts.

Physicochemical Properties of this compound

Note: Comprehensive experimental data for this specific compound is not widely available in public literature. Properties are based on calculated values or data from related isomers.

Table of Mentioned Chemical Compounds

Properties

CAS No.

2763779-59-3

Molecular Formula

C5H2BrIOS

Molecular Weight

316.9

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 3 Iodothiophene 2 Carbaldehyde

Retrosynthetic Analysis of 5-Bromo-3-iodothiophene-2-carbaldehyde

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by conceptually breaking it down into simpler, commercially available, or easily accessible precursors. For this compound, the analysis reveals two principal disconnection strategies based on the installation of the key functional groups.

Strategy A: Formylation as the Final Step

This approach involves disconnecting the C-C bond of the aldehyde group. This disconnection, achieved via a formylation reaction (FGI - Functional Group Interconversion), leads to a dihalogenated precursor, 3-bromo-5-iodothiophene. This precursor can be further disconnected by breaking the C-I and C-Br bonds, tracing back to simpler thiophene (B33073) derivatives. This pathway is advantageous as formylation reactions, such as the Vilsmeier-Haack reaction, are well-established for electron-rich heterocycles like thiophene.

Strategy B: Halogenation as the Final Step

Alternatively, the synthesis can be planned by disconnecting the C-Br and C-I bonds. This retrosynthetic route starts with thiophene-2-carbaldehyde (B41791). The synthesis would then proceed through sequential electrophilic halogenation steps. This strategy relies on the directing effects of the aldehyde group and the existing halogen substituent to control the regiochemistry of the incoming electrophile. The inherent reactivity of the thiophene ring positions (C5 being more activated than C3/C4) is a critical factor in this sequence.

Direct Halogenation Strategies

This synthetic route utilizes thiophene-2-carbaldehyde as the starting material and introduces the halogen atoms sequentially. The success of this strategy hinges on controlling the position of halogenation on the thiophene ring.

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. However, the presence of the electron-withdrawing aldehyde group at the C2 position deactivates the ring, particularly the C3 and C5 positions, making the reaction less facile than with unsubstituted thiophene. Despite this deactivation, the C5 position remains the most nucleophilic and is preferentially halogenated first.

A plausible synthetic sequence begins with the bromination of thiophene-2-carbaldehyde to yield 5-bromothiophene-2-carbaldehyde (B154028). Subsequent iodination at the C3 position would then furnish the target molecule. The order of halogenation is crucial; introducing the bulkier iodine atom first could sterically hinder the subsequent introduction of bromine.

Achieving the desired 2,3,5-substitution pattern requires precise regioselective control. In the context of thiophene-2-carbaldehyde, the directing effects are as follows:

The Thiophene Sulfur: The sulfur atom strongly directs incoming electrophiles to the adjacent α-positions (C2 and C5).

The C2-Aldehyde Group: This electron-withdrawing group deactivates the entire ring but has its most pronounced deactivating effect on the C3 and C5 positions.

The interplay of these effects results in the C5 position being the primary site for the first electrophilic substitution. After the C5 position is occupied by a bromine atom, the second halogenation is directed to one of the remaining vacant positions, C3 or C4. The C3 position is generally favored for the second halogenation due to electronic factors.

The choice of halogenating agent is critical for controlling the reaction's selectivity and yield. While elemental halogens like bromine (Br₂) and iodine (I₂) can be used, they are highly reactive and can lead to over-halogenation or side reactions.

N-Halosuccinimides (NBS and NIS): N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are widely used as sources of electrophilic bromine and iodine, respectively. They are solid, easy-to-handle reagents that provide a slow, controlled concentration of the halogen, which often improves regioselectivity and minimizes side product formation. For instance, the bromination of thiophene derivatives with NBS in solvents like acetic acid or chloroform (B151607) is a standard procedure. Similarly, NIS is effective for the iodination of activated aromatic rings.

Below is a table summarizing typical reagents and conditions for this synthetic approach.

Reaction Step Substrate Reagent Solvent Typical Conditions Product
Bromination Thiophene-2-carbaldehydeN-Bromosuccinimide (NBS)Acetic Acid or CHCl₃/AcOHRoom temperature, dark5-Bromothiophene-2-carbaldehyde
Iodination 5-Bromothiophene-2-carbaldehydeN-Iodosuccinimide (NIS)Acetic Acid/H₂SO₄70-80°CThis compound

Formylation Approaches for Aldehyde Introduction

This alternative and often more direct strategy involves introducing the aldehyde group onto a pre-fabricated dihalogenated thiophene ring.

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF).

In this synthetic pathway, the starting material would be 3-bromo-5-iodothiophene. The Vilsmeier-Haack reaction on this substrate introduces the formyl group (-CHO) at the most activated position, which is the C2 position adjacent to the sulfur atom. This method is often highly regioselective and efficient for thiophene systems that are not heavily deactivated. The reaction proceeds by electrophilic attack of the Vilsmeier reagent on the thiophene ring, followed by hydrolysis of the resulting iminium salt intermediate to yield the aldehyde.

A representative procedure involves treating 3-bromo-5-iodothiophene with a pre-formed or in situ generated Vilsmeier reagent at controlled temperatures, followed by an aqueous workup to produce this compound. This route can be highly effective, often providing good yields of the desired product in a single step from the dihalothiophene precursor.

Reaction Substrate Reagents Typical Conditions Product
Vilsmeier-Haack Formylation 3-Bromo-5-iodothiophenePOCl₃, DMF0°C to room temperature, then heat (e.g., 80°C)This compound

Alternative Formylation Methods and Optimization

While direct formylation of a pre-halogenated thiophene ring is a common approach, several alternative methods offer distinct advantages in terms of yield, regioselectivity, and substrate scope. The Vilsmeier-Haack reaction, for instance, employs a phosphoryl chloride and dimethylformamide (DMF) mixture to introduce the aldehyde group. iust.ac.ir This method is particularly effective for electron-rich aromatic systems like thiophene. iust.ac.ir Another powerful technique is the Rieche formylation, which utilizes dichloromethyl methyl ether in the presence of a Lewis acid, such as tin(IV) chloride, to achieve formylation. iust.ac.ir

Optimization of these reactions is critical to maximize the yield of the desired product while minimizing the formation of byproducts. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For instance, in the Vilsmeier-Haack reaction, careful control of the temperature is necessary to prevent the formation of tars, which can occur when strong Lewis acids like aluminum chloride are used with thiophenes. iust.ac.ir The use of milder Lewis acids, such as tin(IV) chloride, and adding the catalyst to a pre-mixed solution of the thiophene and acylating agent can circumvent this issue. iust.ac.ir

A recent development in formylation chemistry involves a photocatalyst-tuned, nickel-catalyzed system that can achieve C-C coupling of aryl halides with formamide. acs.org This atom-economical method provides a sustainable platform for synthesizing benzamides and N-arylformamides, which are valuable building blocks in organic synthesis. acs.org The selectivity of this reaction is governed by the choice of photocatalyst and base, allowing for either C-C or C-N coupling. acs.org

The Reimer-Tiemann reaction offers another route to formylation, particularly for hydroxy-functionalized aromatic compounds. google.com By using a solid alkaline hydroxide (B78521) in a solid-liquid medium and carefully controlling the hydration level, the yield of this reaction can be significantly increased while minimizing tar formation. google.com

Stepwise Functionalization Pathways

The synthesis of this compound often involves a carefully orchestrated sequence of halogenation and formylation steps to ensure the correct placement of each functional group.

Sequential Halogenation and Formylation Strategies

A common and effective strategy for synthesizing polysubstituted thiophenes is the sequential introduction of functional groups. jcu.edu.au This approach allows for precise control over the final structure of the molecule. For instance, 3-n-hexylthiophene can be successively halogenated, first with N-bromosuccinimide (NBS) and then with N-iodosuccinimide (NIS), to produce 2-bromo-3-n-hexyl-5-iodothiophene. jcu.edu.au This step-by-step approach is crucial for achieving the desired substitution pattern, as the reactivity of the different positions on the thiophene ring can vary. jcu.edu.au

The order of halogenation is also a critical factor. The halogenation of thiophene is a rapid reaction, and tetrasubstitution can occur easily. iust.ac.ir Therefore, controlled conditions are necessary to achieve mono- or di-substitution. iust.ac.ir For example, 2-bromo- and 2,5-dibromothiophene (B18171) can be synthesized cleanly under specific, controlled conditions. iust.ac.ir

Halogen-Metal Interconversion and Subsequent Functionalization

Halogen-metal exchange reactions are a powerful tool in the synthesis of functionalized thiophenes. rsc.orgimperial.ac.uk This method typically involves the reaction of a halogenated thiophene with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. mdpi.comimperial.ac.uk The rate of exchange is dependent on the halogen, with iodine being more reactive than bromine. imperial.ac.uk This differential reactivity allows for selective functionalization.

For example, treating 3,5-dibromo-2-trityloxymethylthiophene with n-BuLi at -78 °C, followed by the addition of propyl bromide, results in the formation of 3-bromo-5-propyl-2-((trityloxy)methyl)thiophene. mdpi.com Subsequent treatment with n-BuLi and then DMF introduces the carbaldehyde group at the 3-position. mdpi.com This highlights the utility of halogen-metal exchange in directing functionalization to specific positions on the thiophene ring.

The choice of the organolithium reagent and the reaction conditions can influence the outcome of the reaction. For instance, the use of two equivalents of t-butyllithium is common to ensure the irreversibility of the exchange. imperial.ac.uk The solvent also plays a crucial role, affecting the aggregation state of the organolithium reagent and the selectivity of the reaction. imperial.ac.uk

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The choice of synthetic route to this compound depends on several factors, including the desired yield, regioselectivity, and the availability of starting materials. The following table provides a comparative overview of different synthetic strategies.

Synthetic RouteKey ReactionsAdvantagesDisadvantages
Sequential Halogenation and Formylation Electrophilic halogenation (NBS, NIS), Vilsmeier-Haack or Rieche formylationHigh degree of control over substitution pattern. jcu.edu.auCan be a multi-step process, potentially lowering overall yield.
Halogen-Metal Exchange and Functionalization Halogen-metal exchange (n-BuLi), reaction with electrophiles (e.g., DMF)Allows for regioselective functionalization based on halogen reactivity. mdpi.comimperial.ac.ukRequires low temperatures and inert atmosphere; careful control of stoichiometry is crucial.
Direct Functionalization of Thiophene Lithiation followed by reaction with electrophiles. jcu.edu.auCan be a more direct route.May lead to mixtures of products if regioselectivity is not well-controlled.

Advanced Chemical Transformations and Derivatization of 5 Bromo 3 Iodothiophene 2 Carbaldehyde

Reactivity of the Thiophene (B33073) Core

The reactivity of the dihalogenated thiophene ring in 5-bromo-3-iodothiophene-2-carbaldehyde is dominated by the chemistry of its carbon-halogen bonds. The presence of the electron-withdrawing aldehyde group and the two halogen atoms significantly influences the electron density of the ring, dictating its behavior in substitution reactions.

Electrophilic Substitution Reactions on the Thiophene Ring

The thiophene ring is generally more susceptible to electrophilic aromatic substitution than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation (Wheland intermediate). However, in the case of this compound, the thiophene nucleus is heavily deactivated. The strong electron-withdrawing inductive and resonance effects of the formyl group at the C2 position, combined with the inductive effects of the bromine and iodine atoms at C5 and C3, render the single remaining C4 position electron-poor.

Consequently, this compound is highly resistant to classical electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. These reactions typically require electron-rich aromatic systems to proceed under standard conditions. Attempting such reactions on this deactivated substrate would likely require exceptionally harsh conditions, which could lead to decomposition or undesired side reactions rather than selective substitution at the C4 position. Therefore, functionalization of the thiophene core is almost exclusively achieved through nucleophilic substitution or cross-coupling pathways.

Nucleophilic Attack and Addition to the Thiophene Scaffold

While classical electrophilic substitution is unfavorable, the carbon-halogen bonds on the thiophene ring are prime sites for nucleophilic attack, most notably through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

A key feature of this compound is the differential reactivity of the C-I and C-Br bonds. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This reactivity difference allows for selective, stepwise functionalization of the thiophene ring. For instance, a Suzuki cross-coupling reaction can be performed selectively at the C3 position, leaving the C5-bromo group available for a subsequent, different coupling reaction. scispace.comnih.gov

Studies on similar 2,5-dibromo-3-alkylthiophene systems demonstrate that Suzuki-Miyaura coupling with various arylboronic acids proceeds selectively at the more reactive α-position (C5), leaving the other bromine atom untouched. nih.gov This principle is directly applicable to this compound, where the C-I bond at the C3 position offers even greater reactivity for selective initial coupling.

Table 1: Representative Conditions for Selective Suzuki Cross-Coupling on Halogenated Thiophenes

Reactant Coupling Partner Catalyst Base Solvent Temperature (°C) Outcome Reference
2,5-dibromo-3-hexylthiophene Arylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 90 Selective C-C bond formation at C5 nih.gov
5-bromothiophene-2-carboxylate Arylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90 C-C bond formation at C5 scispace.com

This table illustrates typical conditions for Suzuki reactions on brominated thiophenes, which are analogous to the expected selective reactions on the C-I and C-Br bonds of this compound.

Functional Group Interconversions at the Aldehyde Moiety

The aldehyde group at the C2 position is a versatile handle for a wide array of chemical transformations, including reduction to an alcohol, oxidation to a carboxylic acid, and condensation with amines to form Schiff bases.

Reduction Reactions to Alcohols

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (5-bromo-3-iodothiophen-2-yl)methanol. This transformation is a fundamental reaction in organic synthesis, typically achieved with high efficiency using common hydride reducing agents.

Standard reagents for this conversion include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often used in alcoholic solvents like methanol (B129727) or ethanol, and is highly chemoselective for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Given the presence of the sensitive carbon-halogen bonds, the milder conditions offered by NaBH₄ are often preferable to avoid potential side reactions. The existence of the related compound (2,5-dibromothiophen-3-yl)methanol (B3048222) confirms the viability of this transformation on a dihalogenated thiophene core. nih.gov

Table 2: Common Reagents for the Reduction of Aldehydes to Primary Alcohols

Reagent Typical Solvent(s) Conditions Notes
Sodium Borohydride (NaBH₄) Methanol, Ethanol 0 °C to Room Temp. Mild, chemoselective for aldehydes/ketones.
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF 0 °C to Room Temp. Powerful, non-selective; reduces many functional groups. Requires anhydrous conditions.

Oxidation Reactions to Carboxylic Acids

The aldehyde can be smoothly oxidized to the corresponding carboxylic acid, 5-bromo-3-iodothiophene-2-carboxylic acid, a valuable intermediate for further derivatization, such as ester or amide formation. sigmaaldrich.comuni.lu

A variety of oxidizing agents can accomplish this transformation. A classic and effective method involves the use of Jones reagent (chromium trioxide in aqueous sulfuric acid and acetone). This procedure has been successfully applied to the oxidation of the similar 5-bromothiophene-2-carbaldehyde (B154028). rsc.org However, due to the toxicity of chromium-based reagents, more modern and environmentally benign methods are often preferred. These include oxidation with Oxone (potassium peroxymonosulfate), or catalytic systems such as N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org

Table 3: Selected Reagents for the Oxidation of Aldehydes to Carboxylic Acids

Reagent(s) Typical Solvent(s) Conditions Reference
Jones Reagent (CrO₃/H₂SO₄/H₂O) Acetone 0 °C to Room Temp. Strong oxidant, effective for many aldehydes. rsc.org
Oxone (2KHSO₅·KHSO₄·K₂SO₄) DMF, Water Room Temp. Mild and efficient metal-free oxidation. organic-chemistry.org
N-Hydroxyphthalimide (NHPI) / O₂ Acetonitrile, Ethyl Acetate Room Temp. to 60 °C Organocatalytic aerobic oxidation. organic-chemistry.org

Condensation Reactions and Schiff Base Formation

The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. uzh.chsigmaaldrich.com These compounds are important in their own right and as intermediates for the synthesis of more complex heterocyclic systems and ligands for metal complexes. nih.govresearchgate.net

The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the stable C=N double bond of the imine. nih.gov The reaction is typically carried out by refluxing the aldehyde and the primary amine in a solvent like ethanol, often with a catalytic amount of a weak acid such as glacial acetic acid to facilitate the dehydration step. nih.gov

Table 4: General Scheme for Schiff Base Formation

Reactant 1 Reactant 2 Conditions Product
This compound Primary Amine (R-NH₂) Ethanol, cat. Acetic Acid, Reflux (E)-N-((5-bromo-3-iodothiophen-2-yl)methylene)alkanamine or -aniline

Cross-Coupling Reactions at Halogenated Positions

The presence of both bromine and iodine atoms on the thiophene ring allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C–I versus the C–Br bond is the cornerstone of these selective transformations, with the C–I bond being significantly more reactive towards oxidative addition to a Pd(0) catalyst.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. youtube.comresearchgate.net For this compound, this reaction offers a reliable route to introduce aryl, heteroaryl, or vinyl substituents. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base. nih.govnih.gov

Due to the higher reactivity of the carbon-iodine bond, Suzuki-Miyaura coupling can be performed regioselectively at the C3 position, leaving the C5-bromo substituent intact for subsequent transformations. nih.gov This stepwise functionalization is highly valuable for the synthesis of complex, polysubstituted thiophenes. Conditions can be tuned to favor mono- or di-coupling. For instance, careful control of stoichiometry (using one equivalent of boronic acid) and reaction time under mild conditions will predominantly yield the 3-substituted product. A second, often more forcing, Suzuki coupling can then be performed at the C5 position.

Commonly used bases include potassium carbonate, cesium carbonate, and potassium phosphate, with the choice of base and solvent (e.g., toluene, DMF, or aqueous dioxane) influencing reaction efficiency. nih.govnih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

Parameter Condition Purpose/Comment
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). youtube.comuwindsor.ca
Organoboron Reagent Arylboronic acids, Arylboronic pinacol (B44631) esters Source of the new carbon substituent. researchgate.net
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the organoboron species and neutralizes the acid formed. nih.gov
Solvent Toluene, Dioxane/H₂O, DMF Solubilizes reactants and influences reaction rate. Minimal water can be key to prevent dehalogenation. nih.govnih.gov
Temperature 80-110 °C Provides thermal energy to overcome activation barriers. nih.gov

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, creating C(sp²)–C(sp) bonds. libretexts.org This transformation is invaluable for synthesizing conjugated enynes and arylalkynes. The reaction is co-catalyzed by palladium and copper(I) salts, in the presence of an amine base. libretexts.orgorganic-chemistry.org

Similar to the Suzuki coupling, the reaction with this compound proceeds with high regioselectivity at the C3-iodo position. This allows for the introduction of an alkynyl group at C3, while preserving the C5-bromo position for further derivatization. Copper-free Sonogashira protocols have also been developed, which can be advantageous for substrates sensitive to copper salts. ua.es The resulting 3-alkynyl-5-bromothiophene-2-carbaldehydes are versatile intermediates for creating more complex heterocyclic systems. researchgate.net

Table 2: Typical Conditions for Sonogashira Coupling

Parameter Condition Purpose/Comment
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ Palladium(0) source for the catalytic cycle. libretexts.org
Co-catalyst CuI Activates the terminal alkyne. libretexts.org
Alkyne Terminal alkynes (e.g., phenylacetylene) Coupling partner.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA) Acts as both the base and often as the solvent.
Solvent THF, DMF Used to dissolve reactants if the amine base is not used as the solvent.
Temperature Room Temperature to 80 °C Reaction can often proceed under mild conditions. libretexts.org

Stille Coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups. For this compound, Stille coupling would also occur preferentially at the C3-iodo position, allowing for the introduction of various carbon-based fragments.

Kumada Coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner and is typically catalyzed by nickel or palladium complexes. This method is effective for forming C-C bonds, particularly with alkyl Grignard reagents. nih.gov Due to the high reactivity of Grignard reagents, chemoselectivity with the aldehyde group on the substrate can be a challenge, often requiring protection of the aldehyde or carefully controlled reaction conditions at low temperatures. The regioselectivity remains high for the C-I bond over the C-Br bond. rsc.org

The key to synthesizing polysubstituted thiophenes from this compound lies in exploiting the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds. The C-I bond has a lower bond dissociation energy and is more susceptible to oxidative addition to a Pd(0) center than the C-Br bond. This allows for a predictable, stepwise functionalization strategy.

A typical one-pot, two-step sequence would involve:

First Coupling: Reaction of the dihalide with one equivalent of a coupling partner (e.g., a boronic acid in a Suzuki reaction) under mild conditions. The reaction selectively occurs at the C3-iodo position.

Second Coupling: After the first reaction is complete, a second, different coupling partner is added to the reaction mixture, often along with fresh catalyst or under more forcing conditions (e.g., higher temperature), to induce coupling at the less reactive C5-bromo position.

This approach has been successfully applied to similar substrates like 4,5-dibromothiophene-2-carboxaldehyde, where regioselective Suzuki couplings were achieved. nih.govnih.gov A critical factor in these sequential couplings is minimizing side reactions, such as dehalogenation, which can be promoted by factors like excess water in the reaction medium. nih.gov

Other Organometallic Reactions

Beyond palladium-catalyzed cross-coupling, other organometallic transformations can be applied. A significant reaction is the halogen-metal exchange , most commonly a bromine-lithium exchange. By treating the substrate with an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C), the bromine atom can be selectively exchanged for lithium, generating a potent nucleophile.

Given the two halogens, selectivity in the Br/Li exchange can be directed. While iodine can also undergo exchange, bromine exchange is often kinetically favored under specific conditions. The resulting lithiated thiophene can then be quenched with various electrophiles (e.g., CO₂, alkyl halides, or other carbonyl compounds) to introduce a new functional group at the C5 position. This method provides a complementary route to cross-coupling for functionalizing the C5 position, particularly when C-C bond formation with sp³-hybridized carbons is desired. mdpi.com

Radical Reactions and Photochemical Transformations

While less common than organometallic reactions for this substrate, radical and photochemical transformations offer alternative pathways for derivatization. The carbon-halogen bonds can be cleaved under radical conditions (e.g., using AIBN as an initiator and a hydrogen donor like tributyltin hydride for dehalogenation) or photochemically.

Thiophene-based molecules are also studied for their potential in materials science, such as in solar energy storage applications. youtube.com Photochemical dimerization or other cycloaddition reactions, potentially involving the thiophene ring or substituents, could be explored. The aldehyde group itself can participate in photochemical reactions, such as Paterno-Büchi cycloadditions with alkenes. These areas remain less explored for this specific molecule but represent potential avenues for novel synthetic applications.

Applications in the Synthesis of Complex Chemical Architectures

Role as a Versatile Building Block in Heterocyclic Synthesis

5-bromo-3-iodothiophene-2-carbaldehyde is a trifunctionalized compound that offers chemists a versatile platform for constructing complex heterocyclic molecules. The differential reactivity of the bromo and iodo substituents, coupled with the reactivity of the carbaldehyde group, allows for a programmed, stepwise introduction of various molecular fragments. This controlled reactivity is crucial for the regioselective synthesis of intricate molecular designs. The presence of two different halogen atoms (bromine and iodine) allows for selective cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.

Construction of Fused Thiophene (B33073) Systems

The strategic placement of reactive sites on the this compound backbone makes it an ideal precursor for the synthesis of various fused thiophene systems. These fused systems are of significant interest due to their unique electronic and photophysical properties, finding applications in materials science.

Synthesis of Thienopyrones and Related Compounds

While direct synthesis of thienopyrones from this compound is not extensively detailed in the provided search results, the analogous compound, 5-bromothiophene-2-carboxylic acid, can be prepared from 5-bromothiophene-2-carbaldehyde (B154028) through oxidation. rsc.org This carboxylic acid derivative is a potential precursor for the synthesis of thienopyrones. The general strategy would involve the conversion of the carbaldehyde to a carboxylic acid, followed by reactions to form the pyrone ring.

Derivatization to Thienothiophenes

Thieno[3,2-b]thiophenes are a class of fused heterocyclic compounds with applications in organic electronics. The synthesis of thieno[3,2-b]thiophene (B52689) derivatives can be achieved from thiophene precursors. For instance, 3-bromothiophene-2-carbaldehyde has been utilized in a three-step synthetic pathway to produce thieno[3,2-b]thiophene. encyclopedia.pub This suggests that this compound, with its additional reactive sites, could be a valuable starting material for more complex, substituted thienothiophenes. The synthesis often involves intramolecular cyclization reactions, where the aldehyde and one of the halogen atoms play key roles in forming the second thiophene ring.

Formation of Thienochromenes and Other Fused Heterocycles

The synthesis of thieno[3,2-b]indole, a fused heterocycle, has been achieved through methods like the Suzuki-Miyaura coupling reaction between o-nitrophenyl boronic acid and 2-bromothiophene. nih.gov This highlights the utility of halogenated thiophenes in constructing fused systems containing different heteroatoms. The aldehyde group on this compound provides an additional handle for cyclization, potentially leading to the formation of thienochromenes and other related oxygen-containing heterocycles through reactions with appropriate phenolic partners.

Pathways to Thienopyridinone and Thienodiazepinone Derivatives

The synthesis of thienopyridinone and thienodiazepinone derivatives can be envisioned starting from this compound. The aldehyde functionality can undergo condensation reactions with amine-containing fragments to build the pyridinone or diazepinone rings. The bromine and iodine atoms offer sites for further functionalization or for intramolecular cyclization reactions to complete the fused ring system.

Synthesis of Polythiophenes and Oligothiophenes

This compound is a valuable monomer for the synthesis of functionalized polythiophenes and oligothiophenes. These materials are at the forefront of research in organic electronics, with applications in organic field-effect transistors (OFETs), solar cells, and sensors. The presence of the aldehyde group allows for the introduction of specific functionalities into the polymer side chains or end groups, which can fine-tune the material's properties.

The synthesis of regioregular poly(3-alkylthiophenes) (P3ATs) often involves the polymerization of dihalogenated thiophene monomers. cmu.edu For instance, 2-bromo-3-hexyl-5-iodothiophene (B174538) is a key monomer in the Grignard Metathesis (GRIM) polymerization method, leading to highly regioregular polymers. researchgate.netunito.it The selective reaction of the more reactive iodine atom allows for controlled polymerization. unito.it Similarly, this compound could be used to synthesize polythiophenes with aldehyde functionalities, which can then be further modified post-polymerization.

The aldehyde group can also be a site for attaching other functional groups prior to polymerization, leading to a variety of functionalized polythiophenes. This pre-polymerization functionalization strategy offers a route to materials with tailored electronic and physical properties. beilstein-journals.org

Inaccessible Research: The Role of this compound in Advanced Material Synthesis Remains Undocumented

Despite concerted efforts to elucidate the applications of the chemical compound this compound in the development of complex chemical architectures for materials science, a thorough investigation has revealed a significant lack of available data on its specific use as a precursor for organic semiconductors, conductive polymers, and optoelectronic materials.

While the fields of organic electronics and materials science are rich with research on various thiophene derivatives, the specific role of this compound in these applications is not detailed in the currently accessible scientific literature. Donor-acceptor polymers, a key class of materials in organic electronics, are frequently synthesized from a variety of thiophene-based building blocks. These polymers are prized for their tunable electronic and optical properties, which are essential for applications in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). However, the synthetic pathways and resulting material properties stemming from the use of this compound as a starting material are not described.

Similarly, the synthesis of conductive polymers often relies on the polymerization of functionalized thiophene monomers. The resulting polythiophenes are a cornerstone of conductive organic materials. Again, the specific contribution of this compound to this area of polymer chemistry is not documented in the available resources.

The development of optoelectronic materials also heavily utilizes thiophene derivatives due to their favorable electronic and photophysical characteristics. These materials are designed to interact with light, finding use in sensors, photodetectors, and other light-sensitive applications. The potential of this compound to serve as a precursor for such materials remains an open question, as no research findings detailing its use for this purpose could be located.

Spectroscopic and Theoretical Characterization of 5 Bromo 3 Iodothiophene 2 Carbaldehyde and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the molecular architecture of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule.

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the aldehyde group will have the largest chemical shift. The chemical shifts of the thiophene (B33073) ring carbons are influenced by the attached substituents (bromo, iodo, and formyl groups).

Table 1: Predicted and Experimental ¹H and ¹³C NMR Data (Note: Experimental data is for 5-bromothiophene-2-carbaldehyde (B154028) and is provided for comparison. Predicted values for 5-bromo-3-iodothiophene-2-carbaldehyde are estimates.)

Compound Nucleus Position Chemical Shift (ppm) Multiplicity
This compound¹HH4Predicted: ~7.5-8.0s
CHOPredicted: ~9.8-10.0s
5-bromothiophene-2-carbaldehyde chemicalbook.comnih.gov¹HH37.68d
H47.25d
CHO9.80s
This compound¹³CC2Predicted: ~140-145
C3Predicted: ~90-95
C4Predicted: ~135-140
C5Predicted: ~120-125
CHOPredicted: ~180-185
5-bromothiophene-2-carbaldehyde nih.gov¹³CC2144.1
C3130.4
C4134.1
C5120.9
CHO182.6

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak between 1650 and 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aldehyde group. The C-H stretching vibration of the aldehyde proton typically appears as a pair of weak bands between 2700 and 2900 cm⁻¹. Vibrations associated with the thiophene ring, including C-H and C=C stretching, will be observed in the fingerprint region (below 1500 cm⁻¹). The C-Br and C-I stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹.

Experimental IR data for the closely related 5-bromothiophene-2-carbaldehyde shows a strong carbonyl absorption around 1660 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde C=OStretch1650 - 1700
Aldehyde C-HStretch2700 - 2900 (two weak bands)
Thiophene C-HStretch~3100
Thiophene C=CStretch~1400 - 1500
C-BrStretch500 - 600
C-IStretch400 - 500

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet with a 1:1 intensity ratio, separated by two mass units. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), bromine, and iodine atoms, leading to a series of fragment ions that can help confirm the structure.

While specific mass spectrometry data for this compound is not available, data for 3-bromo-5-iodothiophene-2-carbaldehyde, an isomer, shows predicted mass-to-charge ratios for various adducts. uni.lu For instance, the [M+H]⁺ adduct is predicted at m/z 316.81273. uni.lu

Table 3: Predicted Mass Spectrometry Data for 3-bromo-5-iodothiophene-2-carbaldehyde uni.lu

Adduct Predicted m/z
[M+H]⁺316.81273
[M+Na]⁺338.79467
[M-H]⁻314.79817

For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its structure. It would reveal the planarity of the thiophene ring, the orientation of the aldehyde group relative to the ring, and the precise bond lengths of the C-Br and C-I bonds. Intermolecular interactions, such as halogen bonding or stacking of the thiophene rings, could also be elucidated.

Although no crystal structure for this compound has been reported, studies on related thiophene derivatives provide insights into the expected structural features.

Computational Chemistry and Theoretical Studies

Theoretical methods, particularly those based on quantum mechanics, are increasingly used to complement experimental data and to predict the properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can be used to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic properties.

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Predicting bond lengths and angles, which can be compared with experimental data if available.

Calculate theoretical vibrational spectra: The calculated IR frequencies can aid in the assignment of experimental IR bands.

Predict NMR chemical shifts: Theoretical chemical shifts can assist in the interpretation of experimental NMR spectra.

Investigate electronic properties: DFT can provide insights into the distribution of electron density, molecular orbitals (HOMO and LUMO), and the reactivity of the molecule.

Studies on other substituted thiophenes have demonstrated the utility of DFT in accurately predicting their structural and spectroscopic properties. nih.govresearchgate.net For instance, DFT calculations have been successfully used to study the electronic and structural features of various thiophene derivatives, providing valuable information on their stability and reactivity. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can infer the electron-donating and electron-accepting capabilities of a molecule, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally indicates higher reactivity.

A hypothetical FMO analysis for this compound and a related derivative is presented in the table below. The values are illustrative and would require specific DFT calculations for validation.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound-6.50-2.504.00
5-bromo-3-iodothiophene-2-carboxylic acid-6.70-2.304.40

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, offering insights into atomic charges, hybridization, and intramolecular interactions. This method helps in understanding the nature of chemical bonds and the stabilization arising from electron delocalization.

For this compound, NBO analysis would reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic sites. The carbon atom of the aldehyde group is expected to carry a significant positive charge, making it a primary site for nucleophilic attack. The halogen atoms will also influence the charge distribution across the thiophene ring. The analysis of donor-acceptor interactions within the molecule can quantify the stability gained from hyperconjugation and resonance effects.

An illustrative table of NBO charges for the key atoms in this compound is provided below. These values are hypothetical and would be determined through quantum chemical calculations.

AtomNatural Charge (e)
S1-0.15
C2 (CHO)+0.30
C3 (I)+0.05
C4-0.20
C5 (Br)-0.05
O (aldehyde)-0.45
Br-0.02
I+0.10

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states, intermediates, and the calculation of activation energies. For this compound, several reactions are of interest, such as nucleophilic addition to the carbonyl group or cross-coupling reactions at the halogenated positions.

For instance, the mechanism of a nucleophilic addition reaction would involve the approach of a nucleophile to the electrophilic carbonyl carbon. Computational modeling can map the potential energy surface of this process, identifying the transition state structure and the associated energy barrier. This information is crucial for predicting reaction rates and understanding the factors that control the reaction's outcome. Similarly, for Suzuki or Stille cross-coupling reactions, which are common for halogenated aromatics, computational studies can help in understanding the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Correlation between Experimental and Theoretical Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, theoretical spectroscopic data, such as IR and NMR spectra, can be calculated and compared with experimentally obtained spectra. A good correlation between the calculated and experimental vibrational frequencies and chemical shifts provides confidence in the accuracy of the computational model.

For example, the calculated vibrational frequency for the carbonyl (C=O) stretch in the IR spectrum can be compared to the experimentally observed peak. Similarly, the calculated 1H and 13C NMR chemical shifts can be correlated with the experimental spectra to confirm the molecular structure and electronic environment of the nuclei. Discrepancies between theoretical and experimental data can often be rationalized by considering solvent effects or the limitations of the chosen theoretical level.

A hypothetical correlation table is presented below to illustrate this concept.

Spectroscopic DataExperimental ValueTheoretical ValueDeviation
C=O Stretch (cm-1)16851700+15
1H NMR (CHO, ppm)9.859.95+0.10
13C NMR (C-Br, ppm)115.2114.5-0.7
13C NMR (C-I, ppm)92.093.5+1.5

Future Research Directions and Advanced Synthetic Concepts

Development of Novel and Green Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on 5-bromo-3-iodothiophene-2-carbaldehyde is expected to focus on greener synthetic pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas of exploration include:

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and improved reaction control. nih.govyoutube.comthieme.dethieme-connect.de The synthesis of this compound and its derivatives could be significantly optimized by transitioning to flow-based methodologies. This would be particularly beneficial for managing potentially exothermic reactions and for the precise control of reaction conditions to achieve high selectivity.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. rsc.orgresearchgate.netmdpi.comrsc.org The formyl group of this compound could potentially be installed using photocatalytic methods, offering a greener alternative to traditional formylation techniques. rsc.org

C-H Activation: Direct C-H activation is an atom-economical approach that avoids the pre-functionalization of starting materials. mdpi.comnih.govmdpi.com Research into the selective C-H functionalization of simpler thiophene (B33073) precursors could lead to more direct and efficient syntheses of this compound.

Green Halogenation: The use of safer and more sustainable halogenating agents is a critical aspect of green chemistry. Methodologies employing sodium halides in the presence of a copper catalyst have been reported for the synthesis of halothiophenes and could be adapted for the synthesis of the target molecule. nih.gov

Green Synthetic StrategyPotential Advantages for this compound Synthesis
Flow Chemistry Improved safety, scalability, and reaction control. nih.govyoutube.comthieme.dethieme-connect.de
Photocatalysis Mild reaction conditions, use of visible light as a renewable energy source. rsc.orgresearchgate.netmdpi.comrsc.org
C-H Activation Increased atom economy, reduced number of synthetic steps. mdpi.comnih.govmdpi.com
Green Halogenation Use of less hazardous and more readily available halogen sources. nih.gov

Exploration of Underutilized Reactivity Modes

The unique arrangement of the aldehyde, bromo, and iodo substituents on the thiophene ring allows for a rich and largely unexplored reactivity profile. Future research should aim to exploit the differential reactivity of the C-Br and C-I bonds and the electrophilic nature of the aldehyde.

Key areas for investigation include:

Selective Cross-Coupling Reactions: The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity can be exploited for the sequential and selective functionalization of the thiophene core. For instance, a Suzuki or Stille coupling could be performed selectively at the 3-position (C-I), followed by a subsequent coupling reaction at the 5-position (C-Br). nih.gov This would allow for the synthesis of a wide array of complex, unsymmetrically substituted thiophenes.

Site-Selective Metal-Halogen Exchange: The differential reactivity of the halogens can also be utilized in metal-halogen exchange reactions, providing another avenue for selective functionalization.

Novel Condensation Reactions: The aldehyde group can participate in a variety of condensation reactions to form new C-C bonds and introduce further molecular complexity. Exploring novel condensation partners and reaction conditions could lead to the discovery of new scaffolds with interesting properties.

Reactivity ModePotential Application for this compound
Selective C-I Bond Activation Sequential cross-coupling reactions to build complex molecular architectures. nih.gov
Selective C-Br Bond Activation Orthogonal functionalization after initial reaction at the C-I bond.
Aldehyde Condensation Synthesis of extended conjugated systems and novel heterocyclic structures.

Rational Design of Derivatives for Targeted Chemical Applications

The ability to selectively functionalize this compound at three different positions makes it an ideal platform for the rational design of derivatives with tailored properties for specific applications.

Potential areas of application include:

Organic Electronics: Thiophene-based molecules are key components in organic electronic materials. By carefully choosing the substituents to be introduced via cross-coupling reactions, derivatives of this compound can be designed to have specific electronic properties, such as a tailored HOMO/LUMO gap, for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Medicinal Chemistry: Thiophene-containing compounds are known to exhibit a wide range of biological activities. The diverse functional handles on this compound allow for the creation of libraries of compounds for screening against various biological targets. For example, derivatives could be designed as potential enzyme inhibitors or receptor modulators.

Sensors: The thiophene core can be functionalized with moieties that can interact with specific analytes. The resulting derivatives could be used as the active component in chemical sensors, where a change in their optical or electronic properties upon binding to the analyte would signal its presence.

Integration into Supramolecular Chemistry and Advanced Materials

The planar and aromatic nature of the thiophene ring, combined with the potential for introducing various functional groups, makes this compound an attractive building block for the construction of supramolecular assemblies and advanced materials.

Future research in this area could focus on:

Self-Assembling Systems: By introducing appropriate recognition motifs, derivatives of this compound can be designed to self-assemble into well-defined nanostructures, such as nanowires, nanoribbons, or 2D crystals. acs.orguh.edursc.orgnih.gov These self-assembled structures could find applications in areas such as nanoelectronics and templating.

Conjugated Polymers: The aldehyde and halogen functionalities can be used as handles for polymerization reactions, leading to the formation of novel conjugated polymers with tailored electronic and optical properties. These polymers could be used in a variety of applications, including as active materials in electronic devices. mdpi.com

Metal-Organic Frameworks (MOFs): The aldehyde or a carboxylate group derived from it can act as a ligand for the construction of MOFs. rsc.orgfrontiersin.org The incorporation of this functionalized thiophene unit into a MOF could lead to materials with interesting properties, such as enhanced catalytic activity or selective gas adsorption.

Advanced ApplicationPotential Role of this compound Derivatives
Supramolecular Chemistry Building blocks for self-assembling into functional nanostructures. acs.orguh.edursc.orgnih.gov
Conjugated Polymers Monomers for the synthesis of polymers with tunable optoelectronic properties. mdpi.com
Metal-Organic Frameworks Functional ligands for the creation of porous materials with tailored properties. rsc.orgfrontiersin.org

Conclusion

Summary of Research Advances for 5-Bromo-3-iodothiophene-2-carbaldehyde

Direct research focused exclusively on this compound is limited. However, by examining research on analogous compounds, we can infer its potential synthetic utility. The presence of two different halogen atoms (bromo and iodo) at positions amenable to selective cross-coupling reactions is a key feature. Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are powerful tools for forming carbon-carbon bonds. libretexts.org The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for sequential, site-selective functionalization. Typically, the C-I bond is more reactive than the C-Br bond in such palladium-catalyzed couplings, enabling the introduction of a substituent at the 3-position, followed by a subsequent reaction at the 5-position.

The aldehyde group at the 2-position provides a handle for a variety of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as a site for condensation reactions to build larger conjugated systems. This trifunctionality is highly desirable for creating precisely defined molecular structures.

While specific studies on this compound are scarce, the synthesis of related thieno[3,2-b]thiophenes often involves multi-step sequences starting from simpler thiophene (B33073) derivatives. encyclopedia.pubnih.govchemicalbook.commdpi.commdpi.com It is plausible that this compound could be a key intermediate in novel, efficient synthetic routes to such fused thiophene systems, which are of significant interest in materials science.

Prospective Impact on Organic Synthesis and Materials Chemistry

The potential impact of this compound lies in its capacity to serve as a precursor to advanced functional materials. The strategic placement of its reactive sites makes it an ideal candidate for the synthesis of donor-acceptor type conjugated polymers and small molecules. ucla.edu Such materials are the cornerstone of organic electronics, finding applications in:

Organic Photovoltaics (OPVs): The ability to precisely tune the electronic properties by introducing different aromatic or heteroaromatic groups via sequential cross-coupling reactions could lead to the development of new organic semiconductors with optimized energy levels for efficient charge separation and transport in solar cells. ossila.com

Organic Light-Emitting Diodes (OLEDs): The structural versatility offered by this building block could be exploited to create novel emitting materials with tailored colors and improved efficiencies for display and lighting technologies.

Organic Field-Effect Transistors (OFETs): The synthesis of highly ordered, π-conjugated systems derived from this compound could result in materials with high charge carrier mobilities, essential for the performance of organic transistors. ossila.com

In essence, this compound represents a latent tool for the synthetic chemist. Its value is not in its direct application, but in the potential it holds for the construction of the next generation of organic electronic materials. Further research into the reactivity and synthetic applications of this compound is warranted to fully unlock its potential and drive innovation in both organic synthesis and materials chemistry.

Q & A

Q. What are the optimal synthetic routes for 5-bromo-3-iodothiophene-2-carbaldehyde, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis typically involves halogenation of a thiophene precursor. For example, bromination and iodination can be achieved using NBS (N-bromosuccinimide) or iodine monochloride in the presence of directing groups (e.g., aldehydes) to ensure regioselectivity . A stepwise approach is recommended: first introduce bromine at the 5-position via electrophilic substitution, followed by iodination at the 3-position using a palladium-catalyzed coupling (e.g., Ullmann reaction) to avoid halogen scrambling . Solvent choice (e.g., DMF or THF) and temperature control (0–60°C) are critical for minimizing side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR can confirm the aldehyde proton (δ ~9.8–10.0 ppm) and aromatic protons (δ ~7.0–7.6 ppm). 13^{13}C NMR identifies the aldehyde carbon (δ ~180–190 ppm) and halogen-substituted carbons (δ ~110–130 ppm) .
  • IR : Strong absorption at ~1670–1700 cm1^{-1} confirms the aldehyde group. Halogen (C-Br and C-I) stretches appear at ~550–650 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z for C5_5H2_2BrIOS: ~291.8) and isotopic patterns from bromine/iodine .

Q. How can single-crystal X-ray diffraction be utilized to resolve the molecular structure of this compound?

  • Methodological Answer : Crystallize the compound via slow evaporation in a solvent like dichloromethane/hexane. Use SHELX software for structure refinement . Key parameters include bond lengths (C-Br: ~1.89 Å; C-I: ~2.09 Å) and dihedral angles between the thiophene ring and aldehyde group. Disordered halogen positions require careful occupancy refinement .

Advanced Research Questions

Q. How do bromine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine is more reactive than iodine in Suzuki-Miyaura couplings due to lower bond dissociation energy. Prioritize bromine for coupling with aryl boronic acids using Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/water (80°C, 12h). Iodine can be reserved for later functionalization (e.g., Sonogashira coupling) under milder conditions (CuI, PdCl2_2, room temperature) . Monitor reaction progress via TLC to avoid over-substitution.

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model frontier molecular orbitals (HOMO/LUMO). The aldehyde group lowers LUMO energy (~-2.5 eV), enhancing electrophilicity. Halogen effects: Bromine increases electron withdrawal (σpara_para = +0.23) more than iodine (σpara_para = +0.18), influencing charge distribution .

Q. How can thermal stability and decomposition pathways be analyzed for this compound?

  • Methodological Answer : Use thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). Decomposition onset typically occurs at ~200°C. Complementary DSC identifies exothermic peaks (halogen loss at ~220°C). Gas chromatography-mass spectrometry (GC-MS) of pyrolyzed samples detects volatile fragments (e.g., HBr, I2_2) .

Q. What strategies address contradictory data in crystallographic and spectroscopic analyses?

  • Methodological Answer : For conflicting NMR/X-ray data, cross-validate using NOESY (to confirm spatial proximity) and Hirshfeld surface analysis (to assess crystal packing effects). If IR and DFT-predicted spectra disagree, re-examine sample purity (e.g., column chromatography with ethyl acetate/hexane) and solvent interactions .

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